Cas no 863-57-0 (Sodium Glycocholate)

Sodium Glycocholate is a bile salt derivative formed by the conjugation of glycine with cholic acid. It serves as a critical biological detergent, facilitating the emulsification and absorption of dietary lipids in the intestine. This compound is widely utilized in biochemical and pharmaceutical research due to its ability to solubilize membrane proteins and enhance drug permeability. Its high purity and stability make it suitable for applications in cell culture, diagnostic assays, and drug formulation. Sodium Glycocholate exhibits low cytotoxicity and excellent compatibility with biological systems, ensuring reliable performance in experimental and industrial settings. Its consistent quality and reproducibility further underscore its utility in scientific and medical applications.
Sodium Glycocholate structure
Sodium Glycocholate structure
商品名:Sodium Glycocholate
CAS番号:863-57-0
MF:C26H43NNaO6
メガワット:488.612499475479
MDL:MFCD00036741
CID:40074
PubChem ID:23670522

Sodium Glycocholate 化学的及び物理的性質

名前と識別子

    • Sodium glycocholate
    • Sodium N-(3a,7a,12a-trihydroxy-24-oxocholan-24-yl)glycinate
    • Glycocholic acid sodium salt
    • Glycocholic acid
    • Sodium glycocholate hydrate
    • SodiuM hypochlorite solution
    • Sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9R,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7
    • Glycocholic acid (sodium)
    • SB67324
    • Cholane, glycine deriv. (ZCI)
    • Glycine, N-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]-, monosodium salt (9CI)
    • Glycine, N-choloyl-, monosodium salt (8CI)
    • Monosodium glycocholate
    • NSC 35609
    • Sodium cholylglycinate
    • Glycocholicacidsodiumsalt
    • Glycocholate sodium
    • Q27116768
    • sodium N-(3alpha,7alpha,12alpha-trihydroxy-5beta-cholan-24-oyl)glycinate
    • Glycine, N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)-, monosodium salt
    • sodium glycylcholate
    • GLYCINE, N-CHOLOYL-, MONOSODIUM SALT
    • CHEBI:36273
    • V06CXA1W3K
    • N-choloylglycine, monosodium salt
    • N-Cholylglycine sodium salt
    • GLYCINE, N-((3.ALPHA.,5.BETA.,7.ALPHA.,12.ALPHA.)-3,7,12-TRIHYDROXY-24-OXOCHOLAN-24-YL)-, SODIUM SALT (1:1)
    • AS-59333
    • CS-0016853
    • sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
    • GLYCINE, N-((3ALPHA,5BETA,7ALPHA,12ALPHA)-3,7,12-TRIHYDROXY-24-OXOCHOLAN-24-YL)-, SODIUM SALT (1:1)
    • DTXSID001349031
    • G0207
    • Monosodium glycocholic acid
    • HY-N1423A
    • Glycocholate sodium salt
    • AKOS025286001
    • Glycocholic Acid, Sodium Salt
    • Sodium N-(3-alpha,7-alpha,12-alpha-trihydroxy-24-oxocholan-24-yl)glycinate
    • EINECS 212-730-9
    • NSC-35609
    • AC-37049
    • UNII-V06CXA1W3K
    • S-4700
    • Glycine, N-[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]-, monosodium salt
    • 863-57-0
    • Glycine, N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)-, monosodium salt (9CI)
    • MFCD00036741
    • Sodium Glycocholate
    • MDL: MFCD00036741
    • インチ: 1S/C26H43NO6.Na/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1
    • InChIKey: JYJMYNJSOKXCRT-ZUHYDKSRSA-N
    • ほほえんだ: O[C@@H]1C[C@@H]2C[C@@H](CC[C@]2(C)[C@@H]2[C@@H]1[C@@H]1CC[C@H]([C@H](C)CCC(=O)NCC(=O)O)[C@]1([C@H](C2)O)C)O.[Na]

計算された属性

  • せいみつぶんしりょう: 487.29100
  • どういたいしつりょう: 487.29098234g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 6
  • 複雑さ: 766
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 11
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 130

じっけんとくせい

  • 色と性状: 白色から淡黄色の結晶または粉末。嫌なにおいがする。それは苦い味がします。
  • ゆうかいてん: 210-215 °C (subl.)(lit.)
  • ふってん: 692°C at 760 mmHg
  • 屈折率: 30 ° (C=1, H2O)
  • PSA: 129.92000
  • LogP: 1.62110
  • マーカー: 4494
  • ようかいせい: 水、エタノールに可溶

Sodium Glycocholate セキュリティ情報

Sodium Glycocholate 税関データ

  • 税関コード:29242990

Sodium Glycocholate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB136363-25 g
Sodium glycocholate, 97%; .
863-57-0 97%
25 g
€518.00 2023-07-20
eNovation Chemicals LLC
D630824-100g
GLYCOCHOLIC ACID SODIUM SALT
863-57-0 97%
100g
$1000 2024-06-05
eNovation Chemicals LLC
D249845-1g
Glycocholic acid sodium salt
863-57-0 97%
1g
$110 2024-05-23
FUJIFILM
197-15491-20mg
Sodium Glycocholate
863-57-0
20mg
JPY 52000 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RW470-5g
Sodium Glycocholate
863-57-0 98%
5g
¥470.0 2022-06-10
TRC
G641368-500mg
Glycocholic Acid Sodium Salt
863-57-0
500mg
$ 227.00 2023-09-07
TRC
G641368-2.5g
Glycocholic Acid Sodium Salt
863-57-0
2.5g
$809.00 2023-05-18
abcr
AB136363-5 g
Sodium glycocholate, 97%; .
863-57-0 97%
5 g
€169.50 2023-07-20
Apollo Scientific
BIB6061-5g
Glycocholic acid, sodium salt hydrate
863-57-0
5g
£63.00 2025-02-19
Apollo Scientific
BIB6061-10g
Glycocholic acid, sodium salt hydrate
863-57-0
10g
£76.00 2025-02-19

Sodium Glycocholate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline Solvents: Dimethyl sulfoxide ,  Acetonitrile ,  tert-Butanol ,  Water ;  10 min, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
リファレンス
Continuous flow synthesis and scale-up of glycine- and taurine-conjugated bile salts
Venturoni, Francesco; et al, Organic & Biomolecular Chemistry, 2012, 10(20), 4109-4115

Sodium Glycocholate Raw materials

Sodium Glycocholate Preparation Products

Sodium Glycocholate 関連文献

Sodium Glycocholateに関する追加情報

Sodium Glycocholate: A Comprehensive Overview

Sodium glycocholate, also known as sodium glycochenodeoxycholate, is a bile acid derivative with the CAS number 863-57-0. It is widely recognized for its role in various pharmaceutical and cosmetic applications. This compound is derived from glycocholic acid, a naturally occurring bile acid, and is often used in its sodium salt form due to its enhanced solubility and stability.

Sodium glycocholate has been extensively studied for its ability to form mixed micelles with phospholipids and cholesterol, making it an essential component in bile acid-based drug delivery systems. Recent research has highlighted its potential in enhancing the bioavailability of poorly soluble drugs by forming stable micellar structures that facilitate drug absorption in the gastrointestinal tract. This property has led to its increasing use in the development of nanotechnology-based drug delivery systems, such as liposomes and nanoparticles.

In the cosmetic industry, sodium glycocholate is valued for its surfactant properties. It is commonly used as an emulsifier and cleansing agent in skincare products, particularly those designed for sensitive skin. Its mild nature makes it suitable for formulations aimed at reducing skin irritation while maintaining effective cleansing performance. Studies have shown that sodium glycocholate can help maintain the skin's natural barrier function, making it a popular choice in anti-aging and moisturizing products.

One of the most recent advancements involving sodium glycocholate is its application in targeted drug delivery systems. Researchers have explored its ability to encapsulate therapeutic agents within micellar structures, enabling controlled release and improved targeting of specific tissues or cells. This innovation has significant implications for the treatment of chronic diseases, where precise drug delivery is crucial for efficacy and reduced side effects.

Moreover, sodium glycocholate has been investigated for its potential in treating certain liver diseases. Bile acids play a critical role in maintaining liver health, and sodium glycocholate has shown promise in managing conditions such as primary biliary cholangitis (PBC) and non-alcoholic fatty liver disease (NAFLD). Clinical trials have demonstrated that it can improve liver function markers and reduce inflammation, making it a promising therapeutic agent in hepatology.

The environmental impact of sodium glycocholate has also come under scrutiny in recent years. As concerns about biodegradability and eco-friendly product formulations grow, researchers are exploring ways to optimize its production processes to minimize ecological footprint. Advances in green chemistry have led to the development of more sustainable methods for synthesizing sodium glycocholate, ensuring that it remains a viable option for both industrial and medical applications without compromising environmental health.

In conclusion, sodium glycocholate (CAS No: 863-57-0) is a versatile compound with a wide range of applications across pharmaceuticals, cosmetics, and biotechnology. Its unique properties, combined with ongoing research into novel uses and sustainable production methods, position it as a key ingredient in modern formulations. As scientific understanding of this compound continues to evolve, so too will its role in advancing healthcare and personal care solutions.

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